molecular formula C23H16Cl4N4O2S B11086121 N-(2,5-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2,5-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11086121
M. Wt: 554.3 g/mol
InChI Key: GZCGTMNUCRXIHU-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. Common reagents used in the synthesis may include dichlorophenyl derivatives, methoxyphenyl compounds, and sulfur-containing reagents. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation or nitration reactions can be performed using reagents like chlorine or nitric acid.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine). Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors or antimicrobial agents. This compound may exhibit similar properties and could be investigated for its biological activity.

Medicine

In medicine, compounds with triazole rings are known for their antifungal and anticancer properties. N-(2,5-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may be explored for its potential therapeutic applications.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating signaling pathways. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives such as fluconazole, itraconazole, and voriconazole. These compounds share the triazole ring structure but differ in their substituents and overall molecular architecture.

Uniqueness

What sets N-(2,5-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide apart is its specific combination of dichlorophenyl and methoxyphenyl groups, which may confer unique chemical and biological properties

Conclusion

This compound is a complex and potentially valuable compound with diverse applications in chemistry, biology, medicine, and industry

Properties

Molecular Formula

C23H16Cl4N4O2S

Molecular Weight

554.3 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-2-[[5-(2,4-dichlorophenyl)-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H16Cl4N4O2S/c1-33-20-5-3-2-4-19(20)31-22(15-8-6-13(24)10-17(15)27)29-30-23(31)34-12-21(32)28-18-11-14(25)7-9-16(18)26/h2-11H,12H2,1H3,(H,28,32)

InChI Key

GZCGTMNUCRXIHU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)Cl)Cl)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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